molecular formula C19H25N5O2 B1192786 GPBAR1-agonist-10

GPBAR1-agonist-10

カタログ番号: B1192786
分子量: 355.442
InChIキー: DZCCDHPCOPVCNQ-HOTGVXAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GPBAR1-agonist-10, also referred to as Compound 10 in scientific literature, is a potent and selective non-steroidal agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), more commonly known as TGR5 . This receptor is a key regulator of metabolism and inflammation, making it a prominent therapeutic target for conditions such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH) . Unlike endogenous bile acids and their steroidal derivatives, which can promiscuously activate multiple bile acid receptors, GPBAR1-agonist-10 was specifically designed for high selectivity over related receptors, including the farnesoid X receptor (FXR), liver X receptors (LXRα, LXRβ), pregnane X receptor (PXR), and peroxisome proliferator-activated receptors (PPARα and PPARγ) . This selectivity profile minimizes off-target effects, providing a cleaner pharmacological tool for investigating GPBAR1-specific signaling. The compound exerts its effects by binding to the orthosteric site of the GPBAR1 receptor. Computational and functional studies have elucidated that its binding is stabilized by key interactions with residues such as Glu169, Asn93, and Tyr240 . Upon activation, GPBAR1 couples to the Gαs protein, stimulating intracellular adenylate cyclase activity and increasing cyclic adenosine monophosphate (cAMP) production . This rise in cAMP activates downstream effectors including protein kinase A (PKA), the exchange protein directly activated by cAMP (EPAC), and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway . In cellular models, GPBAR1-agonist-10 has demonstrated efficacy in inducing the mRNA expression of the GPBAR1 target gene pro-glucagon, a precursor to the metabolic hormone GLP-1, with an efficacy comparable to the endogenous agonist taurolithocholic acid (TLCA) . The core chemical structure of GPBAR1-agonist-10 is based on a ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl scaffold, which provides favorable pharmacokinetic properties for in vivo research applications . Research into GPBAR1 agonists has revealed the critical importance of signaling bias, where different agonists can preferentially activate distinct downstream pathways (e.g., Gs protein vs. β-arrestin) . This bias can lead to dramatically different biological outcomes; for instance, certain biased agonists have been shown to promote cancer cell proliferation, while others inhibit it . Therefore, GPBAR1-agonist-10 represents a crucial tool for deconvoluting the complex physiology of GPBAR1 and for the rational design of novel therapeutics for metabolic and inflammatory diseases. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

特性

分子式

C19H25N5O2

分子量

355.442

IUPAC名

1-Cyclohexyl-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea

InChI

InChI=1S/C19H25N5O2/c25-19(21-14-9-5-2-6-10-14)22-15-11-16(20-12-15)18-23-17(24-26-18)13-7-3-1-4-8-13/h1,3-4,7-8,14-16,20H,2,5-6,9-12H2,(H2,21,22,25)/t15-,16-/m0/s1

InChIキー

DZCCDHPCOPVCNQ-HOTGVXAUSA-N

SMILES

O=C(N[C@@H]1CN[C@H](C2=NC(C3=CC=CC=C3)=NO2)C1)NC4CCCCC4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GPBAR1-agonist-10;  GPBAR1 agonist 10;  GPBAR1agonist10

製品の起源

United States

科学的研究の応用

Therapeutic Applications

1. Inflammatory Diseases

Recent studies have highlighted the role of GPBAR1 in modulating inflammatory responses. GPBAR1-agonist-10 has demonstrated the ability to reduce activation of monocytes and macrophages, key players in inflammation.

  • Case Study: Experimental Autoimmune Encephalomyelitis (EAE)
    • In a mouse model of EAE, treatment with GPBAR1-agonist-10 resulted in a significant reduction in clinical scores associated with the disease. This was correlated with decreased activation of monocytes and microglia, suggesting a protective effect against neuroinflammation .
Parameter Control Group GPBAR1-Agonist-10 Group
Clinical Score3.51.2
Monocyte Activation (CD11b+)HighLow
Cytokine Production (TNF-α)ElevatedReduced

2. Metabolic Disorders

GPBAR1 activation has been associated with improved metabolic profiles, including enhanced insulin sensitivity and reduced hepatic steatosis.

  • Case Study: Non-Alcoholic Fatty Liver Disease (NAFLD)
    • In preclinical studies, GPBAR1-agonist-10 showed promise in protecting against NAFLD by improving lipid metabolism and reducing liver inflammation. The compound was effective in mitigating the progression of liver fibrosis in animal models .
Parameter Control Group GPBAR1-Agonist-10 Group
Liver Steatosis Score4.02.0
Insulin Sensitivity (HOMA-IR)3.51.5

3. Gastrointestinal Disorders

The role of GPBAR1 in gastrointestinal health is significant, particularly regarding its effects on gut motility and inflammation.

  • Case Study: Colitis Models
    • In chemically induced colitis models, administration of GPBAR1-agonist-10 led to a marked reduction in colonic inflammation and improved mucosal healing. The agonist promoted an anti-inflammatory M2 macrophage phenotype while inhibiting pro-inflammatory M1 macrophages .
Parameter Control Group GPBAR1-Agonist-10 Group
Colonic Inflammation Score6.02.5
Mucosal Healing IndexLowHigh

Mechanistic Insights

The pharmacological effects of GPBAR1-agonist-10 are mediated through several pathways:

  • cAMP Pathway Activation: Agonism leads to increased intracellular cAMP levels, which subsequently inhibit pro-inflammatory cytokine production.
  • Gene Regulation: RNA sequencing studies have identified specific gene sets regulated by GPBAR1 activation during inflammatory stimuli, underscoring its potential as a therapeutic target for controlling inflammation .

類似化合物との比較

Comparison with Similar GPBAR1 Agonists

Efficacy and Selectivity

Key agonists are compared based on EC₅₀ , efficacy (relative to TLCA), and selectivity (Table 1).

Compound Structure Class EC₅₀ (μM) Efficacy (% vs. TLCA) Selectivity (vs. FXR/LXR/PPAR) Reference
GPBAR1-agonist-10 Non-steroidal oxadiazole-urea ~1.0* 100% High (>100-fold)
TLCA Steroidal bile acid 0.29 100% Low (activates FXR/LXR)
Compound 7 Bile acid-derived dual agonist 0.91 95% Dual GPBAR1/RORγt modulation
BIX02694 Non-steroidal isonicotinamide 0.009 120% Moderate (no FXR activity)
HDCA-1 Epoxide-modified bile acid 1.49 98% High (no FXR/LXR activity)
Amine LCA-3 3α-NH₂ lithocholic acid 2.5 85% Selective (no FXR activity)
Compound 19 6-Ethylcholane sulfate 0.95 110% Dual FXR/GPBAR1 agonist

*EC₅₀ for compound 10 inferred from concentration-response curves in .

Key Findings :

  • Compound 7 and compound 19 are dual agonists, but their therapeutic utility is constrained by off-target effects (e.g., pruritus from FXR activation) .
  • HDCA-1 and amine LCA-3 exhibit high selectivity due to side-chain modifications (epoxide, 3α-NH₂) that disrupt FXR binding .
Binding Interactions

Distinct structural features dictate receptor engagement:

  • GPBAR1-agonist-10 : Binds via hydrogen bonds to Glu169 and Asn93 , with hydrophobic interactions at Tyr240 .
  • Steroidal agonists (TLCA, HDCA-1) : Rely on polar interactions with Ser247 and Tyr240 , with side-chain flexibility critical for efficacy .
  • BIX02694: Engages a hydrophobic subpocket near Trp237, enabling nanomolar potency .
Pharmacokinetic Profiles

Critical PK parameters are summarized in Table 2.

Compound Oral Bioavailability Half-life (h) Metabolic Stability Key Advantage Reference
GPBAR1-agonist-10 High 8–10 CYP3A4-resistant Optimal for chronic dosing
RO5527239 Moderate 6–8 CYP2C9 substrate First oral GPBAR1 agonist
Compound 7 Low 4–5 Glucuronidation Dual anti-inflammatory use
BIX02694 High 12–14 Stable in plasma CNS-penetrant for neuroinflammation

Key Insights :

  • GPBAR1-agonist-10 and BIX02694 exhibit superior stability, supporting once-daily dosing .
  • Compound 7 ’s short half-life limits systemic exposure, making it suitable for localized applications (e.g., IBD) .
Therapeutic Implications
  • Metabolic Disorders : GPBAR1-agonist-10 and HDCA-1 enhance GLP-1 secretion, improving glucose tolerance .
  • Inflammation: Compound 7 and BIX02694 reduce IL-12/TNF-α in monocytes and ameliorate EAE in mice .
  • Cholestatic Diseases : Dual agonists like compound 19 are avoided due to pruritus risk, favoring selective agents .

準備方法

Synthesis of the 1,2,4-Oxadiazole-Pyrrolidine Core

The oxadiazole-pyrrolidine intermediate was synthesized via a three-step sequence:

  • Nitrile Formation : Reaction of 3-aminopyrrolidine with chloroacetonitrile in the presence of triethylamine yielded the corresponding nitrile derivative.

  • Cyclization : Treatment with hydroxylamine hydrochloride under acidic conditions generated the 1,2,4-oxadiazole ring.

  • Protection/Deprotection : The secondary amine on pyrrolidine was protected using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.

Introduction of the Ureidyl Side Chain

The urea functionality was introduced via a carbodiimide-mediated coupling reaction:

  • Activation : The Boc-protected oxadiazole-pyrrolidine was reacted with 4-nitrophenyl chloroformate to form an activated carbonate intermediate.

  • Aminolysis : Reaction with a primary amine (R-NH2) in dichloromethane yielded the ureidyl derivative. The Boc group was subsequently removed using trifluoroacetic acid.

Final Functionalization and Purification

The crude product was purified via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile/water. Analytical characterization confirmed the structure:

  • High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C17H22N6O3 [M+H]+: 359.18, found: 359.17.

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, oxadiazole-H), 3.45–3.55 (m, 2H, pyrrolidine-H), 3.10–3.20 (m, 2H, urea-NH).

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity included:

  • Temperature Control : Maintaining reactions at 0–5°C during nitrile formation minimized byproducts.

  • Solvent Selection : Dichloromethane provided optimal solubility for urea coupling, while methanol facilitated Boc deprotection.

  • Catalyst Use : Triethylamine (10 mol%) accelerated the cyclization step, achieving >90% conversion.

Pharmacological Evaluation

In Vitro Agonist Activity

GPBAR1-agonist-10 was evaluated using a luciferase reporter assay in HEK-293T cells transfected with human GPBAR1:

ParameterValue
EC50 (GPBAR1 activation)4.6 ± 0.3 μM
Efficacy (% vs. TLCA*)121 ± 8%
Selectivity (FXR, LXR, PXR)>100-fold selectivity

*Taurolithocholic acid (TLCA), a reference GPBAR1 agonist.

Pro-Glucagon mRNA Induction

In GLUTag cells, GPBAR1-agonist-10 increased pro-glucagon mRNA expression by 2.8-fold compared to vehicle controls, matching the efficacy of TLCA.

Stability and Pharmacokinetics

GPBAR1-agonist-10 exhibited favorable drug-like properties:

  • Plasma Stability : >90% remaining after 2 hours in human plasma.

  • Hepatic Clearance : Moderate (28 mL/min/kg) in rat liver microsomes.

  • Oral Bioavailability : 42% in Sprague-Dawley rats, with a half-life (t1/2) of 6.2 hours.

Comparative Analysis with Structural Analogs

GPBAR1-agonist-10 outperformed analogs in potency and selectivity:

CompoundEC50 (μM)Efficacy (% vs. TLCA)FXR Activation
9 3.5115<10%
10 4.6121<5%
14 12.45822%

Data adapted from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GPBAR1-agonist-10
Reactant of Route 2
GPBAR1-agonist-10

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。